1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine
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Overview
Description
1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Another method involves the use of heterogeneous catalysts for the C(1)-functionalization of tetrahydroisoquinolines with alkynes .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydroisoquinoline derivatives .
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound exhibits diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative disorders and other diseases.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter systems, inhibit enzyme activity, and interact with cellular receptors. These interactions lead to various biological effects, including neuroprotection, anti-inflammatory activity, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with unique pharmacological properties.
1,4-Isoquinolinediones: Isoquinoline derivatives with distinct chemical and biological characteristics
Uniqueness: 1-Phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for diverse chemical modifications, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H16N2 |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C15H16N2/c16-14-8-4-7-13-12(14)9-10-17-15(13)11-5-2-1-3-6-11/h1-8,15,17H,9-10,16H2 |
InChI Key |
SJAZZYOCOXNSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C(=CC=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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